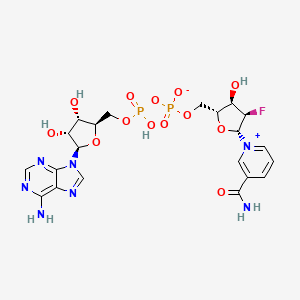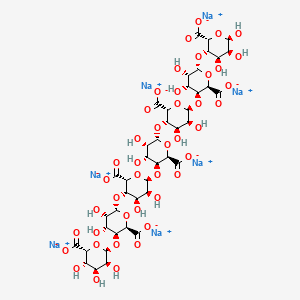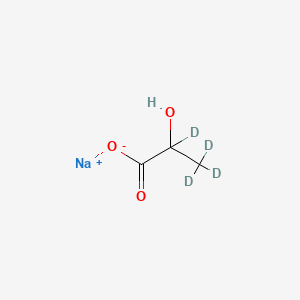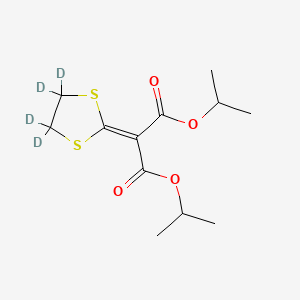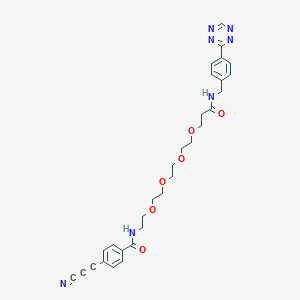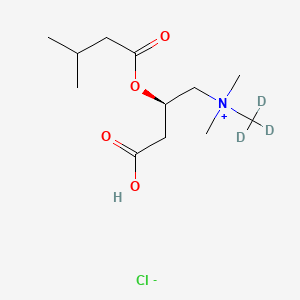
Isovaleryl L-Carnitine-d3 Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isovalerylcarnitine-d3 (chloride) is a deuterated form of isovalerylcarnitine, a naturally occurring acylcarnitine formed via the metabolism of L-leucine. This compound is often used as an internal standard for the quantification of isovalerylcarnitine in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isovalerylcarnitine-d3 (chloride) involves the incorporation of deuterium atoms into the isovalerylcarnitine molecule. This is typically achieved through the use of deuterated reagents in the reaction process. The specific synthetic route and reaction conditions can vary, but generally involve the esterification of L-carnitine with isovaleric acid in the presence of deuterated reagents .
Industrial Production Methods
Industrial production of isovalerylcarnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in solid form and can be dissolved in various solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS) at pH 7.2 .
Analyse Des Réactions Chimiques
Types of Reactions
Isovalerylcarnitine-d3 (chloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include carboxylic acids from oxidation, alcohols from reduction, and various substituted derivatives from nucleophilic substitution reactions .
Applications De Recherche Scientifique
Isovalerylcarnitine-d3 (chloride) has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in analytical techniques to quantify isovalerylcarnitine levels.
Biology: Studied for its role in cellular metabolism and its effects on cell survival and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders such as isovaleric acidemia.
Mécanisme D'action
Isovalerylcarnitine-d3 (chloride) exerts its effects by participating in the metabolism of fatty acids. It facilitates the transport of fatty acids into the mitochondria for β-oxidation, thereby playing a crucial role in energy production. The compound also inhibits amino acid deprivation-induced proteolysis and autophagy in liver cells, contributing to cell survival and reducing apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyrylcarnitine-d3 (chloride): Another deuterated acylcarnitine used as an internal standard.
Hexanoylcarnitine-d3 (chloride): Similar in structure but with a longer carbon chain.
Octanoylcarnitine-d3 (chloride): Also a deuterated acylcarnitine with an even longer carbon chain.
Uniqueness
Isovalerylcarnitine-d3 (chloride) is unique due to its specific role in the metabolism of L-leucine and its application in the study of isovaleric acidemia. Its deuterated form provides enhanced stability and accuracy in analytical measurements compared to non-deuterated forms .
Propriétés
Formule moléculaire |
C12H24ClNO4 |
|---|---|
Poids moléculaire |
284.79 g/mol |
Nom IUPAC |
[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C12H23NO4.ClH/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5;/h9-10H,6-8H2,1-5H3;1H/t10-;/m1./s1/i3D3; |
Clé InChI |
HWDFIOSIRGUUSM-QVKFCBEOSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CC(C)C.[Cl-] |
SMILES canonique |
CC(C)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


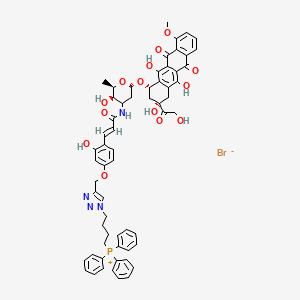
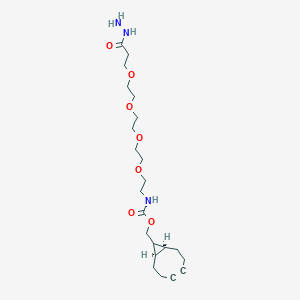
![(2S,2'S)-4,4'-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid]; [S-(R*,R*)]-4,4'-Dithiobis[2-amino-butanoic-3,3,4,4-d4 Acid](/img/structure/B12417413.png)


